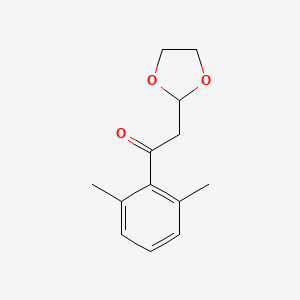

5-Brom-4-methoxy-1-methyl-1,3-dihydro-indol-2-on

Übersicht

Beschreibung

The compound “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used extensively in scientific research due to their diverse applications, ranging from drug synthesis to organic chemistry investigations.

Synthesis Analysis

Indole derivatives, including “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one”, have attracted increasing attention in recent years due to their biological activity. They are used for the treatment of cancer cells, microbes, and various types of disorders in the human body . The synthesis of indole derivatives has been the focus of many research studies, with the aim of discovering novel methods of synthesis .Molecular Structure Analysis

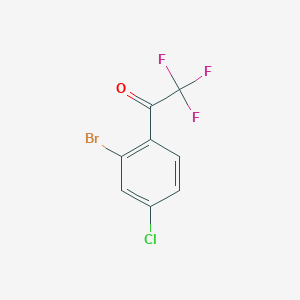

The molecular structure of “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” is represented by the linear formula C16H13BrN2O2 . The CAS Number is 303760-41-0 .Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” are part of the broader field of indole derivative reactions. These reactions are significant due to the biological properties of indoles, both natural and synthetic .Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Indolderivate, darunter 5-Brom-4-methoxy-1-methyl-1,3-dihydro-indol-2-on, wurden auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Sie können als biologisch aktive Verbindungen wirken, die das Wachstum von Krebszellen hemmen können. Die Forschung hat gezeigt, dass diese Verbindungen wirksam bei der gezielten Zerstörung von malignen Zellen sein können, ohne gesunde Zellen zu schädigen .

Antibakterielle Aktivität

Der Indolkern ist bekannt für seine antimikrobiellen Eigenschaften. Dies macht This compound zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe, die zur Behandlung von bakteriellen, Pilz- oder Virusinfektionen eingesetzt werden könnten. Seine Wirksamkeit gegen eine Reihe von Krankheitserregern könnte zur Entwicklung neuer Behandlungen für Infektionskrankheiten führen .

Entzündungshemmende Anwendungen

Indolderivate sind auch für ihre entzündungshemmenden Wirkungen bekannt. This compound könnte bei der Synthese von Medikamenten zur Reduzierung von Entzündungen bei Erkrankungen wie Arthritis, Asthma und entzündlicher Darmerkrankung eingesetzt werden, um Symptome zu lindern und die Lebensqualität der Patienten zu verbessern .

Neuroprotektive Wirkungen

Die Forschung legt nahe, dass Indolderivate neuroprotektive Wirkungen haben können, die bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson von Vorteil sein könnten. This compound könnte zur Entwicklung von Medikamenten beitragen, die Nervenzellen vor Schäden oder Degeneration schützen .

Antidiabetisches Potenzial

Die Indolstruktur wird auf ihr Potenzial zur Behandlung von Diabetes untersucht. Verbindungen wie This compound könnten zur Herstellung von Medikamenten verwendet werden, die helfen, den Blutzuckerspiegel zu regulieren, wodurch die Behandlung und das Management von Diabetes unterstützt werden .

Antivirale Eigenschaften

Indolderivate haben sich als vielversprechend für die Verwendung als antivirale Wirkstoffe erwiesen. This compound könnte Teil der Synthese neuer Medikamente sein, die die Replikation von Viren, einschließlich Influenza und HIV, hemmen und einen neuen Ansatz für die antivirale Therapie bieten .

Zukünftige Richtungen

The future directions of research on “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” and other indole derivatives are likely to focus on the development of novel methods of synthesis, given the importance of this significant ring system . The application of indole derivatives for the treatment of various disorders is also a promising area of future research .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemische Analyse

Biochemical Properties

5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one on cellular function may vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where a specific dosage is required to achieve a significant biological response.

Metabolic Pathways

5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence biological processes . The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one within subcellular structures can affect its interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

5-bromo-4-methoxy-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-12-8-4-3-7(11)10(14-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSREMVJXLXAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)

![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)

![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)

![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)